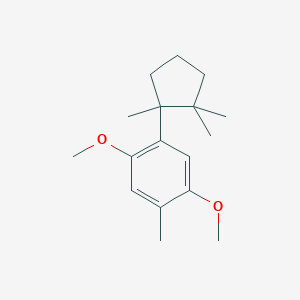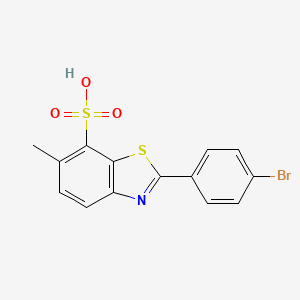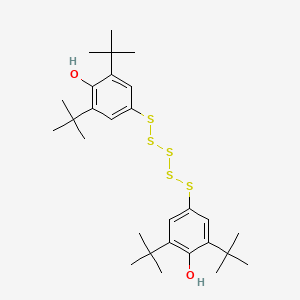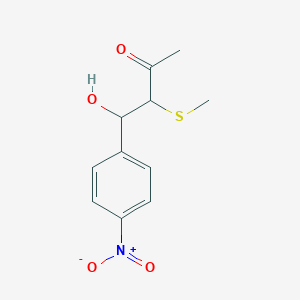![molecular formula C22H24F2N2O B14242827 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide CAS No. 455256-67-4](/img/structure/B14242827.png)
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves several steps. One common method includes the reaction of 2,4-difluorophenylhydrazine with an appropriate indole precursor under specific conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium hydroxide. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as aluminum trichloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide can be compared with other indole derivatives such as:
2-(2,4-Difluorophenyl)ethanamine: Another indole derivative with similar biological activities.
Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine: These compounds exhibit unique luminescence and photocatalytic properties.
The uniqueness of this compound lies in its specific structure and the presence of the dipropylacetamide group, which may contribute to its distinct biological activities and applications .
Propriétés
Numéro CAS |
455256-67-4 |
|---|---|
Formule moléculaire |
C22H24F2N2O |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[2-(2,4-difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H24F2N2O/c1-3-11-26(12-4-2)21(27)14-18-16-7-5-6-8-20(16)25-22(18)17-10-9-15(23)13-19(17)24/h5-10,13,25H,3-4,11-12,14H2,1-2H3 |
Clé InChI |
YRPHBRYTZZROHO-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


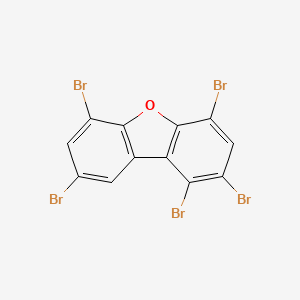



![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
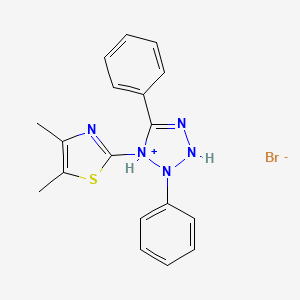
![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)

